

Application Note: Precision Kinetic Isotope Effect (KIE) Profiling of 1,3-Dithianes

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Compound of Interest

Compound Name: *Bis(1,3-dithian-2-yl)methane-d2*

CAS No.: 105479-87-6

Cat. No.: B026193

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Introduction & Scope

The 1,3-dithiane moiety serves a dual purpose in modern chemical synthesis and drug development: it acts as a robust protecting group for carbonyls and, more critically, as a "masked" acyl anion equivalent (Umpolung) via the Corey-Seebach reaction.

In recent years, the "Deuterium Switch" strategy—replacing metabolic "soft spots" (labile C-H bonds) with C-D bonds—has gained regulatory validation (e.g., deutetrabenazine).[1] Because the C2-position of 1,3-dithiane is susceptible to both chemical deprotonation and enzymatic oxidation (P450), understanding the Kinetic Isotope Effect (KIE) at this position is critical for predicting metabolic stability and reaction mechanism.

This guide provides a high-precision workflow for:

- Synthesizing deuterated 1,3-dithiane isotopologues.
- Measuring the Primary Deuterium KIE () via intermolecular competition.
- Applying these findings to metabolic stability profiling.

Theoretical Framework: The Dithiane Anomaly

The Acidity of C2-H

The protons at the C2 position of 1,3-dithiane are unusually acidic (

in DMSO) compared to their oxygen analogues (1,3-dioxanes). This acidity allows for lithiation by strong bases (e.g., n-BuLi).

Mechanistic Insight: The stability of the resulting carbanion is attributed to the polarizability of sulfur and negative hyperconjugation (

), rather than the historically cited

-orbital resonance.

Kinetic Isotope Effect (KIE)

The Primary KIE arises from the difference in Zero Point Energy (ZPE) between C-H and C-D bonds.[1]

- C-H Bond: Lower mass

Higher vibrational frequency

Higher ZPE.

- C-D Bond: Higher mass

Lower vibrational frequency

Lower ZPE.[1]

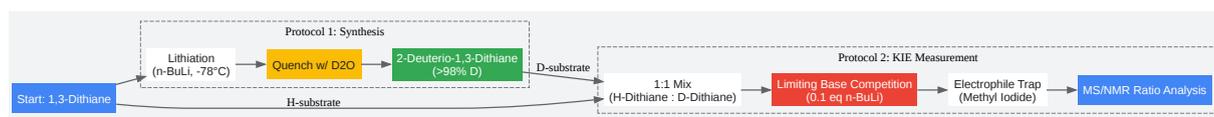
Because the C-D bond sits deeper in the potential energy well, more activation energy is required to reach the transition state for C-H/D cleavage.

- Expected Value: For deprotonation where C-H bond breaking is the Rate-Determining Step (RDS),

typically ranges from 2.0 to 7.0.

Experimental Workflow Overview

The following diagram outlines the integrated workflow for synthesis and KIE analysis.



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Caption: Integrated workflow for the synthesis of deuterated substrates and subsequent competitive KIE analysis.

Protocol 1: Synthesis of 2,2-Dideuterio-1,3-Dithiane

To measure KIE accurately, you need a pure deuterated standard. While mono-deuteration is possible, the bis-deuterated species (at C2) prevents H/D scrambling during the competition experiment.

Reagents & Equipment

Reagent	Grade	Role
1,3-Propanedithiol	>99%	Thiol source
Paraformaldehyde-d2	99 atom % D	Deuterium source
Boron Trifluoride Etherate ()	Distilled	Lewis Acid Catalyst
Chloroform ()	Anhydrous	Solvent

Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Reactants: Charge the flask with Paraformaldehyde-d₂ (1.0 g, 31.2 mmol) and anhydrous Chloroform (30 mL).
- Thiol Addition: Add 1,3-Propanedithiol (3.13 mL, 31.2 mmol) via syringe.
- Catalysis: Cool the mixture to 0°C. Add (1.0 mL) dropwise.
 - Note: The reaction is exothermic. Maintain temperature <5°C to prevent polymerization.
- Reflux: Allow to warm to Room Temperature (RT), then reflux for 3 hours.
- Workup: Cool to RT. Wash with 10% NaOH (2 x 20 mL) to remove unreacted thiol, then water (2 x 20 mL).
- Purification: Dry over , filter, and concentrate. Recrystallize from methanol.
- Validation (Self-Check):
 - ¹H NMR (): Confirm absence of singlet at 3.8 ppm (C₂-H).
 - MS: Confirm shift of parent ion from 120 (H-species) to 122 (D₂-species).

Protocol 2: Intermolecular Competitive KIE Measurement

This protocol uses the internal competition method with a limiting base. This is superior to comparing separate reaction rates because it cancels out errors in temperature, concentration, and base titer.

Concept

We compete the H-Dithiane (

) and D-Dithiane (

) for a small amount of base. The ratio of products formed reflects the relative reaction rates (

).

Reagents

- Substrate Mix: Equimolar ratio of 1,3-Dithiane () and 2,2-Dideuterio-1,3-Dithiane ().
- Base: n-Butyllithium (2.5 M in hexanes).[2][3]
- Electrophile: Methyl Iodide (MeI) - used to "trap" the lithiated species.
- Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard, optional).

Step-by-Step Methodology

- Substrate Mixture: In a flame-dried Schlenk flask under Argon, dissolve 1,3-Dithiane (0.5 mmol) and 2,2-Dideuterio-1,3-Dithiane (0.5 mmol) in anhydrous THF (10 mL).
 - Critical: Take an aliquot T0 for GC-MS/NMR to establish the exact initial ratio ().
- Cooling: Cool the solution to -78°C (Dry ice/Acetone). Kinetic control is essential.
- Limiting Lithiation: Add n-BuLi (0.1 mmol, 0.1 equivalents) dropwise over 5 minutes.

- Why 0.1 eq? By consuming only a small fraction (<10%) of the starting material, we ensure the concentration of substrates remains effectively constant, simplifying the math.
- Trapping: Stir for 15 minutes at -78°C. Rapidly inject Methyl Iodide (0.5 mmol, excess relative to base) to quench the lithiated species.
- Workup: Allow to warm to RT. Quench with Sat.

.^[2] Extract with Ether.

- Analysis: Analyze the crude mixture via GC-MS (SIM mode) or quantitative NMR.

Data Analysis & Calculation

Measure the ratio of the products (Methylated-H-Dithiane vs. Methylated-D-Dithiane).

The KIE is calculated using the product ratio (

) normalized by the starting material ratio (

):

Note: Since conversion is low (<10%), this approximation holds. For higher conversions, use the equation:

.

Interpretation Guide

Observed KIE ()	Interpretation	Mechanism Implication
1.0 - 1.1	No Effect	C-H bond breaking is NOT the Rate Determining Step (RDS).
1.1 - 1.4	Secondary KIE	Hybridization change (character) or steric effects.
2.0 - 7.0	Primary KIE	C-H bond cleavage is the RDS. (Classical behavior).
> 10.0	Tunneling	Quantum tunneling is occurring (common in sterically hindered bases).

Application: Metabolic Stability & Drug Design[1][7]

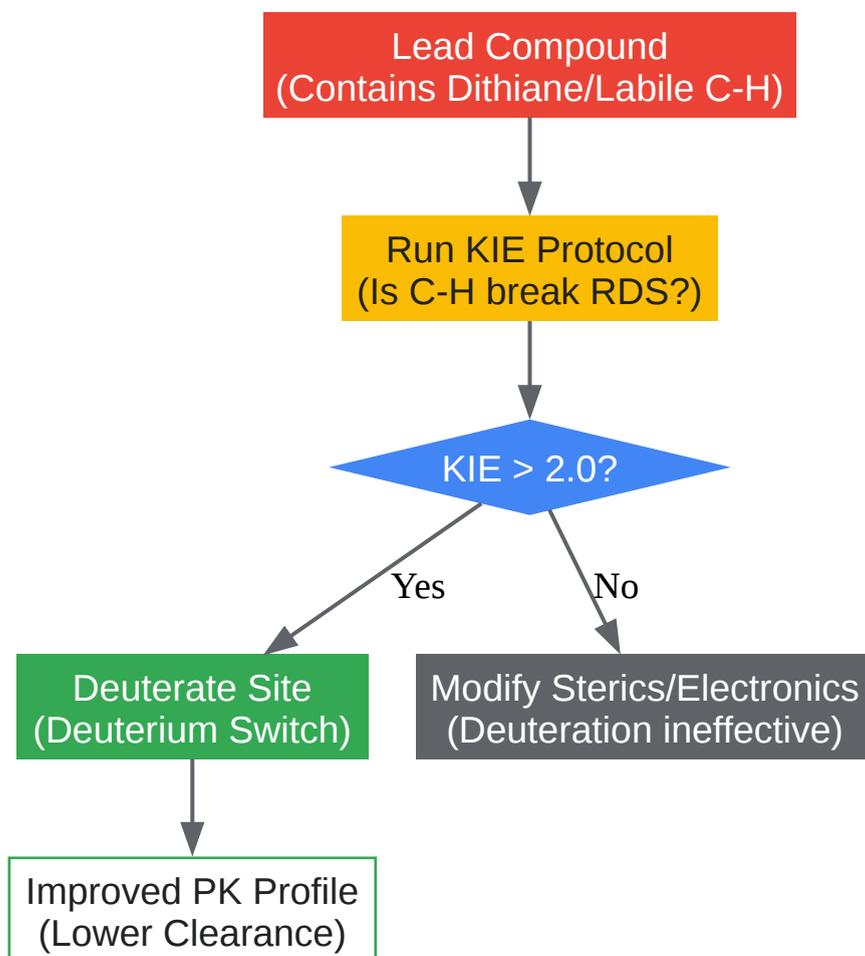
Understanding the KIE of dithianes extends beyond synthesis. In drug development, the Deuterium Switch utilizes this data to improve pharmacokinetics (PK).[4][5]

Mechanism of Action

Cytochrome P450 enzymes (CYPs) often initiate metabolism via Hydrogen Atom Transfer (HAT).

- If the dithiane C2-H abstraction has a high KIE (e.g.,), deuteration will significantly slow down the metabolic clearance.
- Result: Increased half-life (), reduced dosing frequency, and potentially reduced toxic metabolites (metabolic shunting).

Application Workflow



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Caption: Decision tree for applying KIE data to medicinal chemistry optimization.

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